2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate
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Overview
Description
2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate typically involves multiple steps. The starting materials include 2-methoxy-4-formylphenyl 3,4-dichlorobenzoate and 3-toluidine. The key steps in the synthesis are:
Formation of the hydrazone: The aldehyde group of 2-methoxy-4-formylphenyl 3,4-dichlorobenzoate reacts with the hydrazine derivative of 3-toluidine to form the hydrazone intermediate.
Acylation: The hydrazone intermediate undergoes acylation with oxoacetyl chloride to form the final product.
The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of catalysts or acidic conditions to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate.
Reduction: Formation of 2-methoxy-4-((E)-{[hydrazino(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions or cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3-chlorobenzoate
- 2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate
Uniqueness
The uniqueness of 2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of both methoxy and dichlorobenzoate groups, along with the hydrazone moiety, provides a distinct structural framework that can be exploited for various applications.
Properties
CAS No. |
881456-43-5 |
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Molecular Formula |
C24H19Cl2N3O5 |
Molecular Weight |
500.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C24H19Cl2N3O5/c1-14-4-3-5-17(10-14)28-22(30)23(31)29-27-13-15-6-9-20(21(11-15)33-2)34-24(32)16-7-8-18(25)19(26)12-16/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+ |
InChI Key |
FBCQUJUCTUFXLQ-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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